Pivanex
Overview
Description
Pivanex, also known as pivaloyloxymethyl butyrate, is a derivative of butyric acid . It is an orally active histone deacetylase (HDAC) inhibitor with anti-neoplastic activity . Pivanex inhibits tumor cell growth and induces tumor cell differentiation and apoptosis . It has shown single-agent activity in non-small cell lung cancer (NSCLC) patients .
Molecular Structure Analysis
Pivanex is a small molecule drug . Its molecular formula is C10H18O4 . The InChIKey for Pivanex is GYKLFBYWXZYSOW-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pivanex exhibits significant anti-proliferation activity in K562 cells . It enhances apoptosis and caspase activity in these cells . Pivanex induces enhancement in the G2-M phase, a moderate enhancement in the S phase, and a slight reduction in G0-G1 of the cell cycle .
Scientific Research Applications
1. Pivanex in Non-Small Cell Lung Cancer (NSCLC) Treatment
Pivanex, also known as pivaloyloxymethyl butyrate, has been evaluated for its therapeutic activity in advanced non-small cell lung cancer (NSCLC). A phase II trial indicated that Pivanex is well-tolerated and exhibits activity as a single agent in patients with advanced NSCLC who are refractory to previous chemotherapy. This study suggests that Pivanex could be further explored in combination with current chemotherapeutic agents (Reid et al., 2004).
2. Combination Therapy with Pivanex and Docetaxel
Research on the combination of Pivanex and docetaxel, a chemotherapy drug, showed promising results. A dose-escalation study demonstrated that Pivanex can be safely administered with docetaxel in patients with NSCLC. The combined treatment showed synergy for growth inhibition of NSCLC cell lines in vitro and improved survival in animal models, pointing to potential benefits in clinical settings (Reid et al., 2004).
3. Histone Deacetylase (HDAC) Inhibition in NSCLC
Another study highlighted Pivanex's role in inhibiting histone deacetylase (HDAC) activity in NSCLC patients. Pivanex showed rapid tissue distribution and induced cell differentiation, leading to apoptosis in various tumor cells. Its inhibitory effect on HDAC enzyme activity in patient-derived peripheral blood mononuclear cells (PBMCs) indicates its potential as a potent HDAC inhibitor in clinical therapy (Wirtz et al., 2004).
4. Application in Chronic Myelocytic Leukemia (CML)
Pivanex has also been explored in the context of chronic myelocytic leukemia (CML). It was found to induce apoptosis and differentiation in CML cell lines, reducing BCR-ABL protein levels. This suggests a potential benefit in combining Pivanex with STI571 (a tyrosine kinase inhibitor) for CML treatment (Rabizadeh et al., 2007)
properties
IUPAC Name |
butanoyloxymethyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLFBYWXZYSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190818 | |
Record name | AN 9 (ion exchanger) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pivaloyloxymethyl butyrate is a histone deacetylase inhibitor analog of butyric acid that causes apoptosis of cancer cells through signaling cellular differentiation. It is rapidly and extensively transported intracellularly because of its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and BA. | |
Record name | AN-9 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05103 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pivanex | |
CAS RN |
122110-53-6, 37380-45-3 | |
Record name | Pivaloyloxymethyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122110-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AN 9 (ion exchanger) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivanex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AN-9 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05103 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AN 9 (ion exchanger) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AN-9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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